4-Amino-3-(pyrrolidin-1-yl)benzamide
Overview
Description
4-Amino-3-(pyrrolidin-1-yl)benzamide is a chemical compound with the molecular formula C11H15N3O It is characterized by the presence of an amino group at the fourth position and a pyrrolidinyl group at the third position on the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(pyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with ammonia to yield 4-nitrobenzamide.
Reduction of the Nitro Group: The nitro group in 4-nitrobenzamide is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Introduction of the Pyrrolidinyl Group: The final step involves the introduction of the pyrrolidinyl group at the third position of the benzamide ring. This is achieved by reacting the amino-substituted benzamide with pyrrolidine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(pyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The benzamide ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Scientific Research Applications
4-Amino-3-(pyrrolidin-1-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-3-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of an amide group.
4-Amino-3-(pyrrolidin-1-yl)benzylamine: Similar structure but with a benzylamine group instead of a benzamide group.
4-Amino-3-(pyrrolidin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
4-Amino-3-(pyrrolidin-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a pyrrolidinyl group on the benzamide ring allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-amino-3-pyrrolidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-4-3-8(11(13)15)7-10(9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSJNGITIMPKOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734566 | |
Record name | 4-Amino-3-(pyrrolidin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917909-55-8 | |
Record name | 4-Amino-3-(pyrrolidin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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